molecular formula C9H14N4O4 B10901025 tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate

tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate

Cat. No.: B10901025
M. Wt: 242.23 g/mol
InChI Key: VZSDUMAXZXKPGI-UHFFFAOYSA-N
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Description

Tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates It features a pyrazole ring substituted with a nitro group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate typically involves multiple steps starting from commercially available precursors. One common route includes the following steps:

    Nitration: The nitration of 1-methyl-1H-pyrazole to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can be substituted under acidic or basic conditions to introduce different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Acids or bases, depending on the desired substitution.

Major Products

    Reduction: Tert-butyl (1-methyl-5-amino-1H-pyrazol-4-yl)carbamate.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, this compound can be used in the development of new pharmaceuticals. The nitro group can be reduced to an amino group, which can then be further modified to create bioactive molecules.

Industry

In the industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require the unique reactivity of the pyrazole ring and carbamate group.

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate depends on its application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, leading to a biological effect. The nitro group can be involved in redox reactions, while the carbamate group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Tert-butyl (1-methyl-5-amino-1H-pyrazol-4-yl)carbamate:

Uniqueness

Tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate is unique due to the presence of both a nitro group and a carbamate group on the pyrazole ring. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic applications and potential biological activities.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl N-(1-methyl-5-nitropyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)11-6-5-10-12(4)7(6)13(15)16/h5H,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSDUMAXZXKPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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